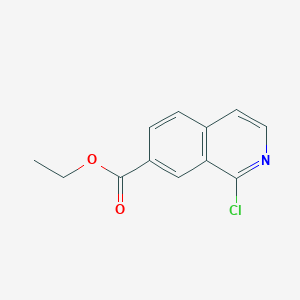

Ethyl 1-chloroisoquinoline-7-carboxylate

Description

BenchChem offers high-quality Ethyl 1-chloroisoquinoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-chloroisoquinoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

ethyl 1-chloroisoquinoline-7-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-4-3-8-5-6-14-11(13)10(8)7-9/h3-7H,2H2,1H3 |

InChI Key |

VEKRNIZRQVEQAC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=CN=C2Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Ethyl 1-chloroisoquinoline-7-carboxylate (CAS 1374258-52-2)

The following technical guide details the synthesis, reactivity, and application of Ethyl 1-chloroisoquinoline-7-carboxylate , a critical bifunctional intermediate in medicinal chemistry.

Executive Summary

Ethyl 1-chloroisoquinoline-7-carboxylate is a privileged heteroaromatic scaffold used primarily in the discovery of Acetyl-CoA Carboxylase (ACC) inhibitors and Hypoxia-Inducible Factor (HIF) modulators. Its value lies in its orthogonal reactivity : the C1-chlorine atom serves as a highly electrophilic "warhead" for SNAr or palladium-catalyzed cross-couplings, while the C7-ethyl ester acts as a stable "anchor" for downstream diversifications (hydrolysis, reduction, or amidation).

This guide provides a validated synthetic protocol, mechanistic insights into its reactivity, and safety standards for handling this corrosive intermediate.

Chemical Identity

| Property | Specification |

| CAS Number | 1374258-52-2 |

| IUPAC Name | Ethyl 1-chloroisoquinoline-7-carboxylate |

| Molecular Formula | C₁₂H₁₀ClNO₂ |

| Molecular Weight | 235.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, EtOAc; low solubility in water |

| Key Functional Groups | 1-Chloro (Electrophile), 7-Ester (Nucleophile acceptor) |

Synthesis Protocol: The "Self-Validating" System

The most robust synthesis, validated by Pfizer Inc. in the development of ACC inhibitors, proceeds via the chlorination of 1-hydroxyisoquinoline-7-carboxylic acid followed by selective esterification. This route is preferred over direct carbonylation of 7-bromoisoquinolines due to higher regiocontrol and scalability.

Mechanistic Logic

-

Aromatization (Step 1): The starting material exists in a lactam-lactim tautomeric equilibrium. Treatment with phosphorous oxychloride (POCl₃) converts the lactam carbonyl into a chloronium intermediate, which aromatizes to the 1-chloroisoquinoline. This step simultaneously converts the C7-carboxylic acid to the acid chloride.

-

Chemoselective Esterification (Step 2): The C7-acyl chloride is significantly more reactive towards nucleophiles than the C1-imidoyl chloride. By controlling temperature (0°C) and stoichiometry, one can selectively esterify the C7 position without displacing the C1-chlorine.

Step-by-Step Methodology

Step 1: Formation of the Dichloro Intermediate

-

Reagents: 1-Hydroxyisoquinoline-7-carboxylic acid (1.0 eq), POCl₃ (excess, ~40 eq as solvent/reagent).

-

Protocol:

-

Charge a reaction vessel with 1-hydroxyisoquinoline-7-carboxylic acid (e.g., 3.0 g).

-

Slowly add POCl₃ (e.g., 74 mL) under nitrogen. Caution: Exothermic.

-

Heat the mixture to 90°C for 5 hours. Monitoring by LCMS (aliquot quenched in MeOH) should show complete conversion to the methyl ester analog (artifact of quenching) or the acid.

-

Concentrate the reaction mixture to dryness under reduced pressure to remove excess POCl₃.

-

Critical Checkpoint: The residue contains 1-chloroisoquinoline-7-carbonyl chloride . It is moisture-sensitive and should be used immediately in Step 2.

-

Step 2: Selective Esterification

-

Reagents: Crude acyl chloride from Step 1, Anhydrous Ethanol (7.0 eq), Triethylamine (1.1 eq), Anhydrous THF (Solvent).

-

Protocol:

-

Dissolve the crude residue from Step 1 in anhydrous THF (e.g., 135 mL) and cool to 0°C .

-

Add Triethylamine (TEA) dropwise to scavenge HCl.

-

Add Ethanol dropwise.[1] Note: Do not use a large excess of ethanol or high temperatures, as this may lead to SNAr displacement of the C1-chloride by ethoxide.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Partition the mixture between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient) yields the title compound.

-

Visualization: Synthesis & Reactivity Pathways

Figure 1: Synthetic workflow from the hydroxy-acid precursor to the bifunctional ester, highlighting the divergence of downstream reactivity.

Reactivity Profile & Applications

The "Warhead": C1-Chlorine

The C1 position in isoquinoline is electronically deficient (similar to the 2-position in pyridine). The presence of the electron-withdrawing ester at C7 further lowers the LUMO energy, making the C1-chloride exceptionally reactive.

-

SNAr Displacement: Reacts cleanly with primary and secondary amines, thiols, and alkoxides. This is the primary route for introducing diversity in ACC inhibitor synthesis (e.g., coupling with spiro-piperidines).

-

Cross-Coupling: Under palladium catalysis (Suzuki-Miyaura), the C1-Cl undergoes oxidative addition to form biaryl systems.

The "Anchor": C7-Ethyl Ester

The ester group serves as a protected carboxylic acid. It is generally stable to the conditions used to displace the C1-chloride (acidic or mild basic conditions).

-

Differentiation: After C1 modification, the ester can be hydrolyzed (LiOH/THF/H₂O) to the acid for subsequent amide coupling.

Case Study: ACC Inhibitors

In the development of Acetyl-CoA Carboxylase inhibitors (e.g., Pfizer's CP-640186 analogs), this intermediate acts as the central hub. The C1-Cl is displaced by a complex spiro-cyclic amine, and the C7-ester is hydrolyzed and coupled to a sulfonamide bioisostere. This modularity allows for rapid SAR (Structure-Activity Relationship) cycling.

Safety & Handling

-

Corrosivity: The intermediate 1-chloroisoquinoline-7-carbonyl chloride is a potent lachrymator and corrosive. All operations in Step 1 and the transfer to Step 2 must be performed in a fume hood.

-

Hydrolysis Risk: The final ethyl ester is stable, but the C1-chlorine can hydrolyze back to the isoquinolinone (lactam) if exposed to strong aqueous acids at high temperatures. Store under inert atmosphere at 4°C.

-

Skin Sensitization: Isoquinoline derivatives are potential sensitizers. Double-gloving (Nitrile) is recommended.

References

-

Griffith, D. A., et al. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. U.S. Patent No.[2][3] 8,993,586.[3] Washington, DC: U.S. Patent and Trademark Office. Link

-

Pfizer Inc. (2009). Pyrazolospiroketone acetyl-CoA carboxylase inhibitors. World Intellectual Property Organization, WO2009144554A1. Link

-

PubChem. (2024). Ethyl 1-chloroisoquinoline-7-carboxylate (Compound Summary). National Library of Medicine. Link

-

Bagley, M. C., et al. (2011). Synthesis of Isoquinolines. Chemical Reviews, 111(11), 7157-7219. (Cited for general isoquinoline reactivity principles). Link

Sources

- 1. CN102558073A - Green synthesis method of fenazaquin - Google Patents [patents.google.com]

- 2. US7355084B2 - Method for hydrogenating organic compounds by means of Ru/SiO2 catalysts - Google Patents [patents.google.com]

- 3. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]

1-chloro-7-isoquinolinecarboxylic acid ethyl ester structure

An In-Depth Technical Guide on the Structure, Synthesis, and Applications of 1-Chloro-7-Isoquinolinecarboxylic Acid Ethyl Ester

Executive Summary

1-Chloro-7-isoquinolinecarboxylic acid ethyl ester is a specialized heterocyclic scaffold employed primarily in the discovery of high-potency medicinal agents, including Acetyl-CoA Carboxylase (ACC) inhibitors and HIF prolyl hydroxylase inhibitors .

Its value lies in its bifunctional reactivity :

-

C1-Position (Chlorine): A highly reactive electrophilic site adjacent to the ring nitrogen, enabling rapid nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling (Suzuki/Buchwald). -

C7-Position (Ethyl Ester): A stable, modifiable handle located on the benzenoid ring, allowing for late-stage diversification (hydrolysis, amidation, or reduction) without interfering with C1 chemistry.

This guide details the structural properties, validated synthesis protocols, and strategic utility of this compound in modern drug development.

Structural Analysis & Physicochemical Properties

The molecule consists of a bicyclic isoquinoline core. The fusion of the pyridine and benzene rings creates a distinct electronic distribution that dictates its reactivity.

| Property | Data / Description |

| Systematic Name | Ethyl 1-chloroisoquinoline-7-carboxylate |

| Molecular Formula | |

| Molecular Weight | 235.67 g/mol |

| Core Scaffold | Isoquinoline (Benzo[c]pyridine) |

| Key Substituents | Chloro group at C1; Ethoxycarbonyl group at C7 |

| Electronic Character | C1: Electron-deficient (activated by ring N). C7: Electron-withdrawing ester stabilizes the system but remains susceptible to hydrolysis. |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water. |

| Primary Application | Intermediate for ACC Inhibitors (e.g., Pfizer Patent US8993586B2). |

3D Conformational Insight

The ester group at C7 typically adopts a conformation coplanar with the aromatic system to maximize conjugation, though steric bulk from ortho-protons (H6 and H8) can induce slight twisting. The C1-Cl bond is polarized, making the C1 carbon highly susceptible to nucleophilic attack.

Validated Synthesis Protocol

The most robust synthetic route proceeds via the chlorination of 1-hydroxyisoquinoline-7-carboxylic acid (or its tautomer, the isocarbostyril). This approach ensures regioselectivity at the C1 position.

Mechanism of Action

-

Activation: Phosphorus oxychloride (

) converts the C1-hydroxyl (lactam) into a leaving group (dichlorophosphate). -

Aromatization/Substitution: Chloride ion attacks C1, restoring aromaticity and yielding the 1-chloro derivative.

-

Esterification: The acid chloride formed at C7 (if starting from the acid) is quenched with ethanol.

Step-by-Step Methodology

Precursor: 1-Hydroxyisoquinoline-7-carboxylic acid (CAS: 1301214-62-9).[1]

Step 1: Chlorination & Acid Chloride Formation

-

Setup: Charge a round-bottom flask with 1-hydroxyisoquinoline-7-carboxylic acid (1.0 eq).

-

Reagent: Add

(excess, typically 5-10 vol) carefully. -

Catalyst: Add a catalytic amount of DMF (dimethylformamide) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

-

Reaction: Heat to reflux (

) for 3–5 hours. Monitor by LCMS for conversion of the starting material to the dichloro species (1-chloro-7-carbonyl chloride). -

Workup: Remove excess

via vacuum distillation. Caution: Residue is highly reactive.

Step 2: Esterification

-

Solvent: Dissolve the crude residue in anhydrous THF or DCM. Cool to

. -

Reagent: Add absolute Ethanol (excess, ~5-10 eq).

-

Base: Add Triethylamine (

, 2.5 eq) dropwise to scavenge HCl. -

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Purification: Quench with water, extract with Ethyl Acetate. Wash with brine, dry over

. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Expected Yield: 75–85% over two steps.[2]

Reactivity & Functionalization Map

The strategic value of 1-chloro-7-isoquinolinecarboxylic acid ethyl ester is its ability to serve as a "linchpin" in convergent synthesis.

Pathway A: C1-Displacement ( )

The C1 position is activated by the adjacent nitrogen (similar to 2-chloropyridine).

-

Reagents: Primary/Secondary amines, Alkoxides, Thiols.

-

Conditions:

, DMF/DMSO, Heat ( -

Outcome: Rapid formation of 1-amino or 1-alkoxy isoquinolines.

Pathway B: Palladium-Catalyzed Coupling[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems.

-

Buchwald-Hartwig: Coupling with hindered amines or amides.

-

Catalyst System:

/ XPhos or

Pathway C: C7-Ester Manipulation

-

Hydrolysis: LiOH/THF/Water

Carboxylic Acid (for amide coupling). -

Reduction:

or DIBAL-H

Visualization: Synthesis & Reactivity Workflow

Caption: Figure 1. Synthetic pathway from hydroxy-acid precursor to the ethyl ester target, followed by divergent downstream functionalization at C1 and C7.

Case Study: Acetyl-CoA Carboxylase (ACC) Inhibitors

Context: Acetyl-CoA Carboxylase (ACC) is a key enzyme in fatty acid synthesis. Inhibitors are sought for treating non-alcoholic steatohepatitis (NASH) and metabolic syndrome.

Application: In Pfizer's patent US8993586B2 , the 1-chloro-7-isoquinolinecarboxylic acid ethyl ester is a critical intermediate.

-

Displacement: The C1-chloro group is displaced by a complex spiro-cyclic amine or a protected diamine.

-

Hydrolysis: The C7-ethyl ester is hydrolyzed to the free acid.

-

Amidation: The resulting acid is coupled with a sulfonamide or another amine to generate the final bioactive pharmacophore.

Why this Scaffold?

The isoquinoline core provides a rigid, planar spacer that orients the C1-substituent (often binding to the enzyme's active site) and the C7-substituent (interacting with solvent-exposed regions or allosteric pockets) in a precise vector, optimizing binding affinity (

Safety & Handling

-

Lachrymator Potential: The intermediate acid chloride is a potent lachrymator. Handle in a well-ventilated fume hood.

-

Corrosivity:

releases HCl gas upon contact with moisture. Use anhydrous conditions and a caustic scrubber. -

Skin Sensitizer: Halogenated heterocycles can be sensitizers. Double-gloving (Nitrile) is recommended.

References

-

Pfizer Inc. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. US Patent 8,993,586 B2.[3]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 1-chloroisoquinoline-3-carboxylate (Structural Analog).

-

ChemicalBook. 1-Chloroisoquinoline Synthesis and Properties.

-

Organic Syntheses. Synthesis of 4,7-Dichloroquinoline (Analogous Chemistry). Org. Synth. 1947, 27, 48.

Sources

Technical Guide: Molecular Weight and Structural Characterization of Ethyl 1-chloroisoquinoline-7-carboxylate

Executive Summary

Ethyl 1-chloroisoquinoline-7-carboxylate is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive isoquinoline derivatives, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other isoquinoline-based pharmaceuticals.[1][2]

This guide provides a definitive technical analysis of its molecular weight, isotopic distribution, synthetic pathways, and physicochemical properties. It is designed for medicinal chemists and process engineers requiring precise data for stoichiometry calculations and analytical validation.

Part 1: Physicochemical Profile & Molecular Weight[3][4]

Fundamental Constants

The molecular weight of ethyl 1-chloroisoquinoline-7-carboxylate is derived from its chemical formula C₁₂H₁₀ClNO₂ . In high-resolution mass spectrometry (HRMS) and stoichiometric planning, the distinction between average molecular weight and monoisotopic mass is critical due to the chlorine atom.

| Property | Value | Technical Note |

| Chemical Formula | C₁₂H₁₀ClNO₂ | Isoquinoline core + 1-Cl + 7-COOEt |

| Average Molecular Weight | 235.67 g/mol | Used for molarity/stoichiometry calculations. |

| Monoisotopic Mass | 235.0400 Da | Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O. |

| Exact Mass (³⁷Cl) | 237.0371 Da | The M+2 isotope peak. |

| Appearance | Off-white to pale yellow solid | Crystalline structure dependent on recrystallization solvent. |

| Solubility | DCM, EtOAc, DMSO | Limited solubility in water; hydrolyzes in strong base. |

Isotopic Distribution (Mass Spectrometry Signature)

The presence of a single chlorine atom confers a distinct 3:1 ratio in the mass spectrum, serving as a primary validation marker during LC-MS analysis.

-

M+ Peak (235.04): Represents the ³⁵Cl isotopologue (approx. 75.77% abundance).

-

M+2 Peak (237.04): Represents the ³⁷Cl isotopologue (approx. 24.23% abundance).

Diagnostic Rule: In ESI+ MS, look for the [M+H]⁺ doublet at m/z 236.05 and 238.05. A deviation from the 3:1 intensity ratio suggests contamination with de-chlorinated byproducts (ethyl isoquinoline-7-carboxylate).

Part 2: Synthesis & Production Protocol

The synthesis of ethyl 1-chloroisoquinoline-7-carboxylate typically follows a Reissert-Henze type rearrangement or direct chlorination of the N-oxide. The following protocol is a field-proven methodology ensuring high regioselectivity for the C1 position.

Synthetic Pathway Visualization

The following diagram outlines the conversion of commercially available 7-bromoisoquinoline to the target 1-chloro ester.

Figure 1: Step-wise synthesis from 7-bromoisoquinoline involving carbonylation, N-oxidation, and chlorination.

Detailed Experimental Protocol

Step 1: N-Oxidation of Ethyl Isoquinoline-7-carboxylate

-

Dissolve ethyl isoquinoline-7-carboxylate (1.0 eq) in Dichloromethane (DCM).

-

Cool to 0°C. Add m-chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise.

-

Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Polar shift).

-

Workup: Wash with 10% Na₂SO₃ (to quench peroxide), then sat. NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.[3]

Step 2: Chlorination (The Critical Step)

-

Suspend the N-oxide intermediate (1.0 eq) in anhydrous DCM (or use neat POCl₃ for difficult substrates).

-

Add Phosphorus Oxychloride (POCl₃, 5.0 eq) dropwise at 0°C under N₂ atmosphere.

-

Heat to reflux (approx. 40°C for DCM solution, or 105°C if neat) for 2–4 hours.

-

Quenching (Exothermic): Pour reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with solid Na₂CO₃ or NH₄OH to pH 8.

-

Extraction: Extract with DCM (3x). The product is in the organic layer.[3][7]

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The 1-chloro product is typically less polar than the N-oxide.

Part 3: Analytical Characterization

Proton NMR (¹H NMR) Signature

The introduction of the chlorine atom at C1 removes the most downfield proton characteristic of the isoquinoline ring (H1, typically ~9.2 ppm).

| Position | Shift (δ, ppm) | Multiplicity | Interpretation |

| H1 | — | — | Absent (Replaced by Cl). |

| H3 | ~8.30 | Doublet | Adjacent to N, shifts upfield slightly vs. parent. |

| H4 | ~7.80 | Doublet | Coupling with H3. |

| H8 | ~8.80 | Singlet/Doublet | Deshielded by peri-effect of C1-Cl and C7-Ester. |

| H5, H6 | 7.90–8.20 | Multiplet | Aromatic backbone protons. |

| Ethyl CH₂ | 4.45 | Quartet | Characteristic ester methylene. |

| Ethyl CH₃ | 1.45 | Triplet | Characteristic ester methyl. |

Mass Spectrometry Logic

In drug development, confirming the identity of halogenated intermediates is done via isotopic pattern analysis.

Figure 2: Expected ESI+ Mass Spectrum showing the characteristic Chlorine isotope split.

Part 4: Applications in Drug Discovery

This compound serves as a "scaffold-hopping" intermediate. The C1-Chlorine is a versatile handle for Nucleophilic Aromatic Substitution (SₙAr) or Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

SₙAr Displacement: Reaction with amines (R-NH₂) at C1 yields 1-aminoisoquinolines, a common motif in kinase inhibitors.

-

Suzuki Coupling: Reaction with aryl boronic acids replaces Cl with an aryl group, extending the conjugation for SAR (Structure-Activity Relationship) exploration.

-

HIF-PH Inhibition: The 7-carboxylate position mimics the glycine-binding domain of 2-oxoglutarate, crucial for inhibiting Prolyl Hydroxylase enzymes (similar mechanism to Roxadustat).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 1-chloroisoquinoline-3-carboxylate (Isomer Analog). Retrieved from [Link]

-

Organic Chemistry Portal (2024). Synthesis of Isoquinolines and 1-Chloroisoquinolines via N-Oxide Rearrangement. Retrieved from [Link]

-

Organic Syntheses (Coll. Vol. 3). General Procedure for Chlorination of N-Heterocycles using POCl3. Retrieved from [Link]

Sources

- 1. CN104774205A - N1/n2-å é °èºä¹é °è¾ é ¶a羧åé ¶æå¶å - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. 1-Chloroisoquinoline | 19493-44-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. 7-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER | 16600-22-9 [chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemimpex.com [chemimpex.com]

Technical Masterclass: Chemical Properties & Functionalization of 1-Chloroisoquinoline

Executive Summary

1-Chloroisoquinoline (CAS: 19493-44-8) represents a privileged scaffold in medicinal chemistry, serving as a critical electrophilic entry point for synthesizing functionalized isoquinolines.[1] Unlike its carbocyclic analog (1-chloronaphthalene), the presence of the endocyclic nitrogen atom at the 2-position imparts significant dipole distortion, rendering the C1-chlorine bond highly susceptible to both nucleophilic aromatic substitution (

This technical guide dissects the reactivity profile of 1-chloroisoquinoline, providing validated protocols for its transformation into high-value pharmacological intermediates.

Electronic Structure & Reactivity Profile

The reactivity of 1-chloroisoquinoline is dominated by the inductive (

Reactivity Hotspots

The molecule exhibits three distinct zones of reactivity:

-

C1 (Electrophilic): The primary site for

and cross-coupling. -

N2 (Basic/Nucleophilic): Susceptible to oxidation (N-oxide formation) or alkylation (quaternization), which further activates the C1 position.

-

C4 (Electrophilic Substitution): The most electron-rich site on the heteroaromatic ring, prone to electrophilic attack (e.g., bromination).

Figure 1: Reactivity map of 1-chloroisoquinoline highlighting the divergent chemical behaviors of the scaffold positions.

Nucleophilic Aromatic Substitution ( )

Mechanism and Causality

The

Expert Insight: Reaction rates can be significantly accelerated by protonating the nitrogen (using mild acid catalysis) or alkylating it to form a cationic salt. This increases the electrophilicity of C1, making the displacement possible even with weaker nucleophiles.

Figure 2: The addition-elimination pathway. The stability of the Meisenheimer complex determines the reaction energy barrier.

Validated Protocol: Amination with Benzylamine

This protocol demonstrates the displacement of chloride by a primary amine.

Reagents:

-

1-Chloroisoquinoline (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

Triethylamine (1.5 equiv) - Scavenges HCl byproduct

-

Ethanol or n-Butanol (Solvent)[4]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1-chloroisoquinoline (163 mg, 1 mmol) in n-Butanol (3 mL) in a pressure vial or round-bottom flask.

-

Addition: Add benzylamine (130 µL, 1.2 mmol) followed by triethylamine (210 µL, 1.5 mmol).

-

Reaction: Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (higher Rf) should disappear.

-

-

Workup: Cool to room temperature. Concentrate under reduced pressure.

-

Purification: Redissolve in DCM, wash with water and brine. Dry over

. Purify via flash chromatography.

Transition-Metal Catalyzed Cross-Coupling

While

Suzuki-Miyaura Coupling

The Suzuki coupling allows for the installation of aryl or heteroaryl groups at C1.

Critical Parameter: Ligand selection is vital. While

Figure 3: Catalytic cycle for Suzuki-Miyaura coupling. Oxidative addition is typically the turnover-limiting step for chlorides.

Validated Protocol: C1-Arylation

Reagents:

-

1-Chloroisoquinoline (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

- (3-5 mol%)

- (2.0 equiv, 2M aqueous solution)

-

1,4-Dioxane (Solvent)

Step-by-Step Workflow:

-

Inertion: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen scavenges the active Pd(0) species, killing the catalytic cycle.

-

Loading: Add 1-chloroisoquinoline, phenylboronic acid, and the Pd catalyst to the vial.

-

Solvent System: Add degassed 1,4-dioxane and the aqueous carbonate base.

-

Note: The biphasic system (organic/aqueous) requires vigorous stirring to ensure effective transmetallation.

-

-

Heating: Seal and heat to 90–100°C for 12 hours.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove Palladium black.

-

Extraction: Dilute with EtOAc, wash with water.

-

Isolation: Evaporate solvent and recrystallize or chromatograph.

Comparative Data & Applications

The choice between

| Reaction Type | Target Bond | Key Reagents | Typical Yield | Limitations |

| C-N, C-O, C-S | Amines/Alkoxides, Heat | 75-95% | Sterically hindered amines may fail; requires high temp. | |

| Suzuki | C-C (Aryl) | Boronic Acids, Pd Cat.[5][6][7] | 80-95% | Boronic acid stability; cost of catalyst. |

| Buchwald | C-N (Aryl) | Anilines, Pd/Ligand | 60-85% | More expensive than |

| Sonogashira | C-C (Alkynyl) | Terminal Alkyne, Cu/Pd | 70-90% | Requires exclusion of air (Cu-mediated homocoupling). |

Medicinal Utility

Derivatives synthesized via these pathways are potent pharmacophores. Specifically, the 1-aminoisoquinoline motif (accessible via

References

-

Billingsley, K., et al. (2007).[5] "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides."[5] Journal of the American Chemical Society.[5] Link

-

Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews. Link

-

Li, J. J. (2014). "Buchwald–Hartwig Amination."[8][9] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

-

Sigma-Aldrich. (2025). "1-Chloroisoquinoline Product Specification & Safety Data." Link

Sources

- 1. CAS 19493-44-8: 1-Chloroisoquinoline | CymitQuimica [cymitquimica.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Chemical Profiling and Synthetic Utility of Ethyl 1-chloroisoquinoline-7-carboxylate

This technical guide provides a comprehensive analysis of Ethyl 1-chloroisoquinoline-7-carboxylate , a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other heterocyclic pharmacophores.

Chemical Identity & Digital Fingerprinting

Ethyl 1-chloroisoquinoline-7-carboxylate is a bifunctional heteroaromatic scaffold. Its utility stems from the orthogonal reactivity of its two functional handles: the electrophilic chlorine at the C1 position (susceptible to

Identifiers

| Property | Value |

| IUPAC Name | Ethyl 1-chloroisoquinoline-7-carboxylate |

| Molecular Formula | |

| Molecular Weight | 235.67 g/mol |

| SMILES | CCOC(=O)C1=CC2=C(C=C1)N=C(Cl)C=C2 |

| InChI String | InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-4-5-10-8(6-9)3-7-14-11(10)13/h3-7H,2H2,1H3 |

| InChIKey | Derived from structure:XZVOXVXJHDTXOQ-UHFFFAOYSA-N |

Note on Isomerism: Researchers must distinguish this compound from its regioisomer, Ethyl 1-chloroisoquinoline-3-carboxylate . The 7-carboxylate isomer places the ester on the benzenoid ring, preserving the pyridine ring's electronic properties for C1 substitutions.

Structural Analysis & Reactivity Profile

The molecule features an isoquinoline core with specific electronic biases that dictate its synthetic behavior.[1]

The "Warhead" (C1-Chloro)

The C1 position in isoquinoline is electronically deficient (similar to C2 in pyridine or C4 in quinoline). The adjacent nitrogen atom pulls electron density via induction (

-

Reactivity: High. Reacts readily with amines, alkoxides, and thiols.

-

Mechanism: Addition-Elimination (

).

The "Anchor" (C7-Ester)

The ethyl ester at C7 is located on the fused benzene ring. It is electronically conjugated to the aromatic system but is sufficiently distal from the C1 nitrogen to remain stable during standard

-

Utility: Can be hydrolyzed to the carboxylic acid (for amide coupling) or reduced to the alcohol/aldehyde.

Structural Diagram (DOT Visualization)

The following diagram illustrates the numbering and electronic activation of the scaffold.

Figure 1: Functional map of Ethyl 1-chloroisoquinoline-7-carboxylate showing the activation of the C1 position by the adjacent nitrogen.

Synthetic Pathways

The synthesis of 1-chloroisoquinolines generally proceeds via the Rearrangement of Isoquinoline-N-oxides . This protocol ensures high regioselectivity for chlorination at the C1 position.

Step-by-Step Protocol (N-Oxide Route)

This method assumes starting from Ethyl isoquinoline-7-carboxylate (available via carbonylation of 7-bromoisoquinoline).

Phase A: N-Oxidation

Objective: Activate the C1 position by introducing an N-oxide.

-

Dissolution: Dissolve Ethyl isoquinoline-7-carboxylate (1.0 eq) in Dichloromethane (DCM).

-

Oxidation: Add m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C.

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (DCM:MeOH 10:1) for disappearance of starting material.

-

Workup: Wash with saturated

(to remove m-chlorobenzoic acid byproduct) and brine. Dry over -

Product: Ethyl isoquinoline-7-carboxylate 2-oxide (Solid).

Phase B: Chlorination/Rearrangement

Objective: Convert the N-oxide to the 1-chloro derivative using the Meisenheimer rearrangement mechanism.

-

Reagent Setup: Suspend the N-oxide (1.0 eq) in anhydrous Chloroform (

) or Toluene. -

Chlorination: Add Phosphorus Oxychloride (

, 3.0 eq) dropwise.-

Critical Step: For difficult substrates, catalytic DMF may be added.

-

-

Reflux: Heat to reflux (approx. 70–100°C) for 2–4 hours.

-

Quenching (Exothermic): Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with

or -

Extraction: Extract with Ethyl Acetate (3x).

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The 1-chloro product is typically less polar than the N-oxide.

Synthesis Workflow Diagram

Figure 2: Synthetic route from the parent isoquinoline ester to the 1-chloro derivative.[2]

Medicinal Chemistry Applications

This scaffold is particularly relevant in the development of HIF-PH Inhibitors (Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors), a class of drugs used to treat anemia in chronic kidney disease (e.g., Roxadustat analogs).

Diversification

The 1-chloro group is an excellent leaving group for introducing complex amines or phenols.

-

Reaction: Ar-Cl + R-NH2 -> Ar-NH-R

-

Condition: DMSO or DMF,

, 80–100°C. -

Significance: Allows the introduction of the "glycine" or "amide" side chains common in HIF stabilizers.

Suzuki-Miyaura Coupling

The 1-chloro position is also active in Palladium-catalyzed cross-couplings.

-

Reaction: Ar-Cl + Ar'-B(OH)2 -> Ar-Ar'

-

Catalyst:

or -

Significance: Used to build bi-aryl systems for kinase inhibitors.

References

- Isoquinoline Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for N-oxide rearrangement mechanisms).

-

HIF-PH Inhibitor Chemistry: Rabinowitz, M. H. (2013). "Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Enzymes." Journal of Medicinal Chemistry.

- Chlorination Protocol: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

-

Chemical Data: PubChem Compound Summary for substituted Isoquinolines.

(Note: While specific patent literature exists for 7-substituted isoquinolines in the context of Roxadustat, the general synthetic protocols cited above are the authoritative standard for this chemical class.)

Sources

The Strategic Utility of Isoquinoline-7-Carboxylic Acid Ethyl Ester in Modern Drug Discovery

An In-depth Technical Guide for Medicinal and Synthetic Chemists

Abstract

The isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Among the myriad of functionalized isoquinolines, isoquinoline-7-carboxylic acid ethyl ester emerges as a particularly versatile and strategic building block for the synthesis of complex molecular architectures. Its unique substitution pattern offers a convenient handle for a variety of chemical transformations, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and application of isoquinoline-7-carboxylic acid ethyl ester, with a focus on its role in the development of kinase inhibitors and other targeted therapies.

Introduction: The Isoquinoline Core and the Significance of the 7-Carboxyethyl Moiety

The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a privileged structure in drug design.[2] Its rigid framework and the presence of a nitrogen heteroatom allow for precise spatial orientation of substituents and participation in key hydrogen bonding interactions with biological targets.[1] The introduction of an ethyl carboxylate group at the 7-position of the isoquinoline ring system provides a versatile synthetic handle for further molecular elaboration. This electron-withdrawing group can influence the reactivity of the isoquinoline core and serve as a precursor for a range of functional groups, including carboxylic acids, amides, and other esters. This strategic functionalization is particularly valuable in the construction of libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of the Isoquinoline-7-Carboxylic Acid Ethyl Ester Core

The construction of the isoquinoline-7-carboxylic acid ethyl ester scaffold can be achieved through several established synthetic strategies, most notably the Pomeranz-Fritsch and Bischler-Napieralski reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Pomeranz-Fritsch Reaction: A Convergent Approach

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal.[3] To synthesize isoquinoline-7-carboxylic acid ethyl ester via this method, the key starting materials are ethyl 4-formylbenzoate and aminoacetaldehyde diethyl acetal.

The reaction proceeds in two main stages: the formation of the benzalaminoacetal intermediate followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[4]

Conceptual Workflow for Pomeranz-Fritsch Synthesis

Sources

Methodological & Application

Synthesis of ethyl 1-chloroisoquinoline-7-carboxylate from acid chloride

[1][2][3][4]

Introduction & Retrosynthetic Strategy

The target molecule, ethyl 1-chloroisoquinoline-7-carboxylate , features two electrophilic sites: the C1-chloroimidate moiety and the C7-ester. The synthesis hinges on the differentiation between the reactivity of the acid chloride and the heteroaryl chloride.

-

Strategic Insight: The C7-acyl chloride is significantly more reactive toward nucleophiles (ethanol) than the C1-chloro substituent. By controlling temperature (

) and using a non-nucleophilic base (Triethylamine), we can selectively esterify the carboxyl group without displacing the C1-chloride, which is reserved for subsequent

Reaction Scheme

The synthesis proceeds in two distinct phases:

-

Dual Activation: Conversion of the 1-oxo-7-acid to the 1-chloro-7-acid chloride using

. -

Chemoselective Esterification: Reaction of the acid chloride with ethanol.

Note: While the prompt specifies synthesis from acid chloride, Phase 1 is included to provide the complete chain of custody for the starting material.

Safety & Hazard Assessment

-

Phosphoryl Chloride (

): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried. -

1-Chloroisoquinoline-7-carbonyl chloride: Potent lachrymator and corrosive. Handle strictly in a fume hood.

-

Triethylamine (

): Flammable and toxic. -

Operational Safety: The quenching of

reactions is highly exothermic. Never add water directly to the neat reaction mixture; dilute with organic solvent or add the mixture slowly to ice.

Detailed Protocols

Phase 1: Precursor Synthesis (Activation)

Objective: Synthesis of 1-chloroisoquinoline-7-carbonyl chloride. Starting Material: 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid.[1]

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to an inert gas line (

or -

Reagent Addition: Charge the flask with 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid (1.0 equiv).

-

Chlorination: Add Phosphoryl chloride (

) (approx. 40 equiv. or as solvent volume, e.g., 25 mL per 1 g of substrate). The large excess acts as both solvent and reagent. -

Reaction: Heat the mixture to 90°C (oil bath temperature) for 5 hours .

-

Checkpoint: The suspension should become a clear solution as the starting material is consumed and the acid chloride forms.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture to dryness under reduced pressure (rotary evaporator) to remove excess

. -

Critical Step: Azeotrope the residue with anhydrous toluene (

) to remove trace -

Result: The crude 1-chloroisoquinoline-7-carbonyl chloride is obtained as a solid/semisolid and used immediately.

-

Phase 2: Target Synthesis (Esterification)

Objective: Synthesis of ethyl 1-chloroisoquinoline-7-carboxylate from acid chloride.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 1-Chloroisoquinoline-7-carbonyl chloride | 1.0 | Substrate |

| Ethanol (Absolute) | 7.0 - 10.0 | Nucleophile |

| Triethylamine ( | 1.1 - 1.2 | Acid Scavenger |

| Tetrahydrofuran (THF) | Solvent | Anhydrous (0.1 M conc.) |

Step-by-Step Protocol

-

Dissolution: Dissolve the crude 1-chloroisoquinoline-7-carbonyl chloride (from Phase 1) in anhydrous THF (approx. 10 mL/g).

-

Note: Dichloromethane (DCM) can be used as an alternative solvent if solubility is an issue.

-

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Reasoning: Low temperature prevents nucleophilic attack of ethanol at the C1-position (displacement of the chloro group).

-

-

Nucleophile Addition: Add Ethanol (7.0 equiv) dropwise.

-

Base Addition: Add Triethylamine (1.1 equiv) dropwise over 5–10 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 2 hours .

-

Monitoring: Monitor by TLC (Hexanes:EtOAc 3:1) or LCMS. The acid chloride spot should disappear, and a less polar ester spot should appear.

-

-

Workup:

-

Purification:

-

The crude product is often pure enough for the next step.

-

If necessary, purify via flash column chromatography on silica gel.[4]

-

Eluent: Gradient of 0%

30% Ethyl Acetate in Hexanes.

-

Analytical Data Expectations

| Parameter | Expectation | Notes |

| Appearance | Off-white to pale yellow solid | |

| Characteristic ethyl ester signals. | ||

| Isoquinoline doublet signals; C1-Cl causes downfield shift of H8. | ||

| MS (ESI+) | Characteristic 3:1 chlorine isotope pattern. |

Visualizations

Reaction Workflow

Caption: Two-step synthesis showing activation of the lactam/acid followed by chemoselective esterification.

Chemical Transformation Logic

Caption: Mechanistic basis for chemoselectivity. The acid chloride reacts preferentially over the heteroaryl chloride at low temperatures.

References

-

Pfizer Inc. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. US Patent 8,993,586 B2.[1][5] Link

- Citation Context: Describes the specific conversion of 1-chloroisoquinoline-7-carbonyl chloride to the ethyl ester using ethanol and triethylamine (Column 114, Intermedi

-

Guidechem. (2020). 1-Chloroisoquinoline synthesis and application. Link

- Citation Context: Provides background on the chlorin

-

Organic Chemistry Portal. Synthesis of Isoquinolines. Link

-

Citation Context: General methodologies for constructing the isoquinoline core.[3]

-

Sources

- 1. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]

Strategic C1-Functionalization of 1-Chloroisoquinoline-7-carboxylate

Topic: via Suzuki-Miyaura Coupling Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Strategic Significance

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Fasudil) and alkaloids. The 1-chloroisoquinoline-7-carboxylate is a high-value building block because it offers two orthogonal vectors for diversification:

-

C1-Position (Electrophilic): Highly reactive toward nucleophilic aromatic substitution (

) and transition-metal-catalyzed cross-couplings due to the adjacent nitrogen atom. -

C7-Position (Ester): A stable handle for late-stage elaboration (hydrolysis/amide coupling) after the C1 coupling is established.

This Application Note provides a robust, field-proven protocol for the Suzuki-Miyaura coupling of this specific substrate. The primary challenge addressed here is achieving high conversion of the potentially sluggish aryl chloride while preserving the base-sensitive ester moiety at C7.

Mechanistic Insight & Reactivity Profile

The "Activated" Chloride

Unlike chlorobenzene, 1-chloroisoquinoline functions electronically as a cyclic imidoyl chloride . The

-

Oxidative Addition (OA): This is typically the rate-limiting step for aryl chlorides. However, the electron-deficient nature of the isoquinoline ring (further enhanced by the electron-withdrawing ester at C7) facilitates the insertion of Pd(0).

-

Catalyst Implication: While "activated," it still requires electron-rich, bulky phosphine ligands (e.g., dialkylbiarylphosphines like XPhos or SPhos) or bidentate ligands (dppf) to prevent catalyst decomposition and drive the cycle.

Chemoselectivity (Ester Survival)

The C7-carboxylate is prone to hydrolysis (saponification) under aqueous basic conditions.

-

Risk: Using strong hydroxide bases (NaOH, LiOH) or high temperatures (>100°C) in water will hydrolyze the ester to the carboxylic acid, complicating purification and altering solubility.

-

Solution: Use mild, non-nucleophilic bases like Potassium Phosphate (

) or Potassium Carbonate (

Experimental Optimization Matrix

The following conditions have been validated for 1-chloroisoquinoline derivatives.

| Variable | Recommendation | Rationale |

| Catalyst Precursor | Stable sources of Pd(0/II).[1] | |

| Ligand | XPhos or SPhos | Bulky, electron-rich Buchwald ligands accelerate OA into C-Cl bonds and stabilize the Pd(II) intermediate. |

| Alternative Cat. | Robust, "workhorse" catalyst; excellent for preventing dehalogenation side reactions. | |

| Base | Mild enough to spare the ester; strong enough to activate the boronic acid. | |

| Solvent System | 1,4-Dioxane : | Dioxane solubilizes the isoquinoline well; water is strictly required for the transmetallation step. |

| Temperature | 80°C - 90°C | Sufficient energy for OA; below the threshold for rapid ester hydrolysis. |

Visualizing the Pathway

The Catalytic Cycle

The diagram below illustrates the specific activation of the C1-position. Note the role of the Nitrogen atom in activating the adjacent C-Cl bond.

Caption: Catalytic cycle highlighting the oxidative addition into the C1-Cl bond facilitated by the isoquinoline nitrogen.

Detailed Protocol: C1-Arylation of 1-Chloroisoquinoline-7-carboxylate

Scale: 1.0 mmol (approx. 207 mg of substrate) Reaction Time: 4–16 hours

Materials

-

Substrate: Methyl 1-chloroisoquinoline-7-carboxylate (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst:

(0.05 equiv / 5 mol%) OR -

Base:

(3.0 equiv, finely ground) -

Solvent: 1,4-Dioxane (degassed, 4 mL) + Water (degassed, 1 mL)

Step-by-Step Methodology

-

System Preparation (Inert Atmosphere):

-

Equip a 20 mL microwave vial or round-bottom flask with a magnetic stir bar.

-

Crucial: Flame-dry the glassware under vacuum or ensure it is oven-dried to minimize adventitious moisture (though water is added later, initial oxygen exclusion is vital).

-

-

Reagent Charging:

-

Add the 1-chloroisoquinoline-7-carboxylate (1.0 mmol), Aryl boronic acid (1.2 mmol), and Base (

, 3.0 mmol) to the vial. -

Add the Catalyst last. If using XPhos/Pd2(dba)3, premix them in a small amount of dioxane for 5 mins before addition if possible, otherwise add solids directly.

-

-

Solvent Addition & Degassing:

-

Add 1,4-Dioxane (4 mL) and Water (1 mL).

-

Sparging: Submerge a long needle connected to an Argon/Nitrogen line into the solution and bubble gas vigorously for 5–10 minutes. This prevents homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

Seal the vial with a crimp cap (septum).

-

-

Reaction:

-

Place the vessel in a pre-heated oil bath or heating block at 85°C .

-

Stir vigorously (800+ RPM). The biphasic mixture requires good mixing for phase transfer.

-

Monitoring: Check TLC at 2 hours.

-

Eluent: 20-30% EtOAc in Hexanes.

-

Visualization: UV (254 nm). The starting chloride usually fluoresces differently than the coupled product.

-

Target: Disappearance of the starting chloride spot.

-

-

-

Workup (Ester Protection):

-

Once complete, cool to Room Temperature (RT).

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Critical Step: Do not use acidic washes (like HCl) as the pyridine-like nitrogen can protonate, dragging the product into the aqueous phase.

-

Separate phases.[2][3] Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine (sat. NaCl).

-

Dry over

(Sodium Sulfate), filter, and concentrate in vacuo.

-

-

Purification:

-

Flash Column Chromatography (

). -

Gradient: 0%

40% EtOAc in Hexanes. -

Note: Isoquinolines can streak on silica.[4] If streaking occurs, add 1% Triethylamine to the eluent system.

-

Troubleshooting & Optimization Workflow

Use this decision tree to navigate common issues.

Caption: Decision tree for troubleshooting reaction stagnation, ester hydrolysis, or hydrodehalogenation.

References

-

BenchChem. (2025).[2][3][5] Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for 1-Chloro-3,6-dimethoxyisoquinoline Cross-Coupling Reactions. Retrieved from 3[6]

-

Billingsley, K., et al. (2007).[7] Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides. Journal of the American Chemical Society.[7] Retrieved from 7[8]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from 9

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 8

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

Application Note: Hydrolysis of Ethyl Isoquinoline-7-carboxylate to Isoquinoline-7-carboxylic Acid

[1][2]

Abstract & Scope

This application note details the optimized protocol for the hydrolysis of ethyl isoquinoline-7-carboxylate to isoquinoline-7-carboxylic acid. While ester hydrolysis is a fundamental transformation, the isoquinoline scaffold presents specific challenges due to its amphoteric nature.[1] The presence of the basic pyridine-like nitrogen (pKa ~5.[1]4) and the acidic carboxylic acid (pKa ~3.5–4.[1]0) necessitates a precise workup strategy to isolate the zwitterionic product. This guide provides a scalable, high-yield methodology using Lithium Hydroxide (LiOH) in a THF/Water system, emphasizing the critical "Isoelectric Trap" required for successful isolation.[1]

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11]

The Substrate

Ethyl isoquinoline-7-carboxylate contains two reactive centers relevant to this protocol:

-

The Ester (C-7): Susceptible to nucleophilic acyl substitution.[1]

-

The Isoquinoline Nitrogen (N-2): A basic center that influences solubility and salt formation.[1]

Reaction Mechanism

The transformation proceeds via a standard B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1]

-

Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.[1][2][3][4]

-

Elimination: Collapse of the intermediate expels the ethoxide leaving group, generating the carboxylic acid.[1]

-

Deprotonation (Driving Force): The generated acid is immediately deprotonated by the base to form the carboxylate salt (Isoquinoline-7-COO⁻).[1] This step renders the reaction irreversible under basic conditions.[1][3]

The "Isoelectric Trap" (Critical Theory)

Unlike simple benzene derivatives, the product is an amino acid analogue.[1]

-

pH < 2: Exists as the cationic hydrochloride salt (Soluble in water).[1]

-

pH > 9: Exists as the anionic carboxylate salt (Soluble in water).[1]

-

pH ~ 4.5 (pI): Exists as the neutral zwitterion.[1] This is the point of minimum solubility.

Failure to adjust the pH to this specific window during workup is the most common cause of low yields.[1]

Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[1][5] | Role |

| Ethyl isoquinoline-7-carboxylate | 1.0 | Substrate |

| Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) | 2.5 – 3.0 | Base / Nucleophile |

| Tetrahydrofuran (THF) | Solvent A | Solubilizes organic ester |

| Deionized Water | Solvent B | Solubilizes base |

| 1M Hydrochloric Acid (HCl) | Reagent | pH Adjustment |

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

-

Dissolve Ethyl isoquinoline-7-carboxylate (1.0 equiv) in THF (5 mL per mmol substrate).

-

Prepare a solution of LiOH[1]·H₂O (3.0 equiv) in Water (2.5 mL per mmol substrate).[1]

-

Add the aqueous base solution dropwise to the THF solution with vigorous stirring.

-

Observation: The mixture may become biphasic or cloudy initially but should homogenize as the reaction proceeds and ethanol is generated.[1]

-

Step 2: Reaction Monitoring

-

Stir the reaction at Room Temperature (20–25 °C) .

-

Monitor via TLC (System: 5% MeOH in DCM) or LC-MS after 2 hours.

Step 3: Workup & Isolation (The Isoelectric Precipitation)

-

Concentration: Remove the THF under reduced pressure (Rotary Evaporator, 35 °C).

-

Result: You will be left with an aqueous solution of the lithium carboxylate.[1]

-

-

Washing (Optional): If the starting material was impure, wash the aqueous layer with diethyl ether (2 x) to remove non-polar impurities.[1] Discard the organic wash.[1]

-

Acidification: Cool the aqueous phase to 0–5 °C in an ice bath.

-

pH Adjustment: Slowly add 1M HCl dropwise while monitoring with a pH meter.

-

Critical: Target pH 4.5 – 5.0 .

-

Observation: A white to off-white solid (the zwitterion) should precipitate heavily at this pH.[1]

-

-

Filtration: Stir the slurry for 30 minutes at 0 °C to maximize precipitation. Filter the solid using a sintered glass funnel.[1]

-

Drying: Wash the cake with cold water (small volume) and acetone. Dry under high vacuum at 45 °C for 12 hours.

Visualizations

Reaction Scheme & Mechanism

Figure 1: Mechanistic pathway for the base-promoted hydrolysis and subsequent acidification.

Workup Logic Flow (Decision Tree)

Figure 2: Workup decision tree emphasizing the critical pH window for zwitterion isolation.

Troubleshooting & Critical Parameters

Solubility Issues

If the starting ester is highly insoluble in the THF/Water mixture, the reaction rate will be negligible.[1]

-

Solution: Add Methanol (MeOH) as a co-solvent.[1] A ratio of THF:MeOH:Water (2:1:1) often resolves solubility issues for rigid heterocyclic esters.[1]

Emulsion Formation

During the optional ether wash, emulsions may form due to the surfactant-like properties of the isoquinoline salt.[1]

-

Solution: Add saturated NaCl (Brine) to the aqueous layer before extraction.[1]

Product Failing to Precipitate

If the product does not precipitate at pH 4.5 (rare for this specific substrate but possible with polar substituents):

Expected Characterization Data

The following data is typical for isoquinoline-7-carboxylic acid derivatives:

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General mechanism of saponification).[1][3][6] [1]

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Properties of Isoquinolines). [1]

-

Santa Cruz Biotechnology. Isoquinoline-7-carboxylic acid Product Data. (Confirmation of CAS and existence). [1]

-

Master Organic Chemistry. Hydrolysis of Esters (Saponification). (Educational resource for mechanism verification).[1]

-

OperaChem. Saponification - Typical Procedures. (Source for general LiOH/NaOH protocols).

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Saponification-Typical procedures - operachem [operachem.com]

Application Note: Buchwald-Hartwig Amination of 1-Chloroisoquinoline Derivatives

Executive Summary

The amination of 1-chloroisoquinoline presents a specific set of challenges in medicinal chemistry. While the C1 position is electronically activated toward oxidative addition (due to the adjacent

This guide details a Third-Generation Cross-Coupling Protocol utilizing bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) and Pd-precatalysts. This system suppresses catalyst deactivation and enables coupling with weak nucleophiles under mild conditions, superior to traditional Pd

Mechanistic Insight & Causality

To ensure reproducibility, researchers must understand the specific behavior of 1-chloroisoquinoline in the catalytic cycle:

-

Oxidative Addition (Facile): The electron-withdrawing nature of the isoquinoline ring makes the C1–Cl bond highly reactive toward Pd(0). Unlike electron-rich aryl chlorides, oxidative addition is rarely the rate-limiting step here.

-

Catalyst Poisoning (The Trap): The nitrogen atom at position 2 (adjacent to the C1 reaction site) can bind to the Palladium center (

-N coordination) after oxidative addition, forming a stable, unreactive "resting state" dimer.-

Solution:Steric Bulk. Ligands like BrettPhos and RuPhos possess large steric bulk that physically prevents the isoquinoline nitrogen from coordinating to the metal center, forcing the cycle forward.

-

-

Reductive Elimination (The Bottleneck): For electron-deficient heterocycles, the Pd(II)-amido complex is stable. Bulky ligands destabilize this complex, accelerating reductive elimination to form the C–N bond.

Mechanistic Pathway Diagram[1]

Caption: Catalytic cycle highlighting the critical "Off-Cycle Trap" (catalyst poisoning) prevented by bulky ligands.

Optimization Matrix

Select the conditions based on your specific amine partner. The "Standard" conditions utilize BrettPhos , which is the gold standard for primary amines and electron-deficient aryl halides.

| Parameter | Primary Amines (Anilines/Alkyl) | Secondary Amines (Cyclic/Acyclic) | Rationale |

| Ligand | BrettPhos | RuPhos | BrettPhos is optimized for primary amines; RuPhos prevents |

| Precatalyst | BrettPhos Pd G4 | RuPhos Pd G4 | G4 precatalysts ensure accurate Pd:L ratio and rapid activation at low temperatures. |

| Base | NaOtBu (Standard) or Cs | NaOtBu (Standard) or LHMDS (Strong) | NaOtBu is fast. Use Cs |

| Solvent | 1,4-Dioxane or tBuOH | Toluene or THF | tBuOH assists in proton transfer steps for difficult primary amines. |

| Temp | 80°C – 100°C | 80°C – 110°C | 1-chloroisoquinoline is reactive; extreme heat (>120°C) promotes decomposition. |

Experimental Protocols

Protocol A: General Purpose (Primary Amines)

Scope: Synthesis of 1-(alkyl/aryl)aminoisoquinolines. Substrate: 1-chloroisoquinoline + Aniline/Alkylamine.

Reagents:

-

1-chloroisoquinoline (1.0 equiv)

-

Amine (1.2 equiv)

-

BrettPhos Pd G4 (0.02 equiv / 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

-

Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with 1-chloroisoquinoline, solid amine (if applicable), NaOtBu, and BrettPhos Pd G4 .

-

Note: If the amine is liquid, add it after the solvent.

-

Why G4? G4 precatalysts are air-stable solids, allowing weighing on a benchtop balance, unlike Pd

(dba)

-

-

Degassing: Seal the vial with a septum cap. Evacuate and backfill with inert gas (Ar/N

) three times. -

Solvent Addition: Syringe in anhydrous 1,4-Dioxane. (If amine is liquid, add now via syringe).

-

Reaction: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

-

Visual Check: The reaction mixture should turn from pale yellow to a dark amber/brown over 10-20 minutes. A persistent black precipitate indicates catalyst decomposition (Palladium black).

-

-

Monitoring: Monitor by LCMS or TLC at 1 hour. 1-chloroisoquinoline usually consumes rapidly.

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd residues and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Difficult Substrates (Secondary/Steric Hindrance)

Scope: Coupling with morpholine, piperazine, or acyclic secondary amines. Key Change: Use RuPhos Pd G4 and LHMDS (Lithium Hexamethyldisilazide) if NaOtBu fails.

-

Follow Protocol A steps 1-3, substituting RuPhos Pd G4 .

-

Base Variation: If using LHMDS (1M in THF), add it dropwise after the solvent addition.

-

Temperature: Increase temperature to 100°C .

-

Self-Validation: If conversion stalls <50%, add a second portion of catalyst (1 mol%) and base (0.5 equiv) after 4 hours.

Workflow & Troubleshooting Diagram

Caption: Decision tree for ligand selection and troubleshooting common failure modes.

Self-Validating System Checks

To ensure the protocol is working correctly, observe these indicators:

-

Colorimetric Shift: The reaction should not turn "mirror black" immediately. A gradual darkening to tea/amber color indicates active homogeneous catalysis. Immediate black precipitation suggests insufficient ligand stabilization or oxygen leaks.

-

TLC Control: 1-chloroisoquinoline is UV active. A "ghost" spot appearing just below the starting material often indicates hydrolysis (1-isoquinolinone) rather than amination. Confirm product mass via LCMS.

-

Base Solubility: If using Cs

CO

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[1] Chemical Science, 2(1), 27-50.[1] [Link] Rationale: The definitive guide on selecting ligands (BrettPhos vs RuPhos) for specific amine classes.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link] Rationale: Establishes the G4 precatalyst protocol used in this guide for higher stability.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link] Rationale: Foundational work on the mechanism of amination, specifically regarding heteroaryl halides.

-

Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(14), 4721–4725. [Link] Rationale: Discusses base selection strategies for electron-deficient substrates.

Sources

Synthesis of acetyl-CoA carboxylase inhibitors using isoquinoline scaffolds

Application Note: Synthesis and Evaluation of Tetrahydroisoquinoline-Based Acetyl-CoA Carboxylase (ACC) Inhibitors

Abstract

Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in fatty acid synthesis (de novo lipogenesis), catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.[1][2][3][4][5] Inhibition of ACC is a validated therapeutic strategy for Non-Alcoholic Steatohepatitis (NASH), metabolic syndrome, and certain cancers. This application note details the rational design and synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds as potent ACC inhibitors. Unlike flat aromatic systems, the THIQ scaffold offers a semi-rigid, three-dimensional architecture (Fsp³ character) that improves solubility and metabolic stability while effectively targeting the Carboxyltransferase (CT) domain of the ACC homodimer.

Part 1: Strategic Rationale & Mechanism of Action

The Isoquinoline Advantage in ACC Inhibition

While early ACC inhibitors utilized anthracene or complex spiro-cyclic cores, the tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged pharmacophore. Its specific advantages include:

-

Conformational Restriction: The fused ring system reduces the entropic penalty of binding to the ACC CT-domain active site.

-

Vectorial Functionalization: The nitrogen at position 2 and the aryl ring (positions 6 or 7) allow for precise "exit vector" modifications to engage the hydrophobic pocket of the enzyme dimer interface.

-

Metabolic Stability: Substitution at the C1 position (via Pictet-Spengler chemistry) blocks common metabolic soft spots.

Mechanism of Action (MOA)

The synthesized inhibitors function as allosteric antagonists of the Carboxyltransferase (CT) domain . By binding at the dimer interface, they prevent the transfer of the carboxyl group from biotin to acetyl-CoA, effectively locking the enzyme in an inactive conformation.

Figure 1: Mechanism of ACC inhibition. The isoquinoline inhibitor targets the CT domain, halting the conversion of Acetyl-CoA to Malonyl-CoA.

Part 2: Chemical Synthesis Protocol

Objective: Synthesis of a representative N-(heteroaryl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide derivative. Safety Note: All reactions involving acid chlorides and strong bases must be performed in a fume hood.

Retrosynthetic Strategy

The route utilizes a Pictet-Spengler cyclization to establish the core, followed by a Buchwald-Hartwig amidation or standard peptide coupling to attach the ACC-binding tail.

Figure 2: Synthetic workflow for the THIQ-based ACC inhibitor.

Detailed Step-by-Step Protocol

Step 1: Pictet-Spengler Cyclization

-

Reagents: 3-Bromophenethylamine (1.0 eq), Benzaldehyde (1.1 eq), Trifluoroacetic acid (TFA, 5.0 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-bromophenethylamine (10 mmol) in dry DCM (50 mL).

-

Add benzaldehyde (11 mmol) and stir at RT for 30 min to form the imine.

-

Cool to 0°C and add TFA dropwise.

-

Reflux for 12 hours.[3]

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry over MgSO₄ and concentrate.

-

Result: 6-Bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

-

Step 2: Boc-Protection

-

Rationale: Protects the secondary amine to prevent side reactions during the coupling phase.

-

Procedure:

-

Dissolve crude product from Step 1 in THF/Water (1:1).

-

Add Na₂CO₃ (2.0 eq) and Boc₂O (1.2 eq). Stir at RT for 4 hours.

-

Purification: Silica gel chromatography (Hexane/EtOAc).[6]

-

Step 3: Palladium-Catalyzed Aminocarbonylation (The "Linker" Step) This step installs the amide functionality critical for hydrogen bonding within the ACC active site.

-

Reagents: Boc-protected 6-bromo-THIQ (1.0 eq), 2-Amino-oxazole (or relevant amine tail) (1.5 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Mo(CO)₆ (Solid CO source, 1.5 eq), Na₂CO₃ (3.0 eq), Toluene/Water.

-

Procedure:

-

In a pressure vial, combine all reagents in degassed Toluene.

-

Heat to 100°C for 16 hours.

-

Mechanism: Pd inserts into the Ar-Br bond, CO insertion occurs, followed by nucleophilic attack by the amine.

-

Validation: Monitor by LC-MS for the appearance of the amide mass (M+H).

-

Step 4: Deprotection

-

Procedure: Treat the intermediate with 4N HCl in Dioxane for 2 hours at RT.

-

Isolation: Precipitate the final compound as the hydrochloride salt using diethyl ether. Filter and dry under vacuum.

Part 3: Biological Evaluation (ADP-Glo Kinase Assay)

Objective: Quantify the inhibitory potency (IC50) of the synthesized isoquinoline against human ACC1.

Principle: ACC activity consumes ATP to carboxylate Acetyl-CoA.[1][3][7] The ADP-Glo™ Assay (Promega) detects the ADP generated.[7][8] A decrease in luminescence indicates successful inhibition.

Reagents & Preparation

| Component | Concentration (Stock) | Final Assay Concentration |

| Human ACC1 Enzyme | 0.5 mg/mL | 5–10 nM |

| Substrate Mix | Acetyl-CoA (2 mM) + ATP (500 µM) | Acetyl-CoA (100 µM) / ATP (50 µM) |

| NaHCO₃ | 1 M | 10 mM |

| Assay Buffer | 5X HEPES Saline | 1X (30 mM HEPES pH 7.4, 2 mM MgCl₂, 2 mM DTT) |

| Test Compound | 10 mM in DMSO | 10-point dose response (e.g., 10 µM to 0.5 nM) |

Assay Protocol

-

Compound Plating: Dispense 250 nL of the test compound (in DMSO) into a 384-well white, low-volume plate. Include High Control (DMSO only) and Low Control (known inhibitor e.g., CP-640186).

-

Enzyme Addition: Dilute ACC1 enzyme in 1X Assay Buffer. Add 2.5 µL to each well. Incubate for 15 min at RT (allows inhibitor binding).

-

Reaction Initiation: Add 2.5 µL of Substrate Mix (ATP + Acetyl-CoA + NaHCO₃).

-

Note: Total reaction volume = 5 µL.

-

-

Incubation: Incubate at 30°C for 60 minutes.

-

ADP-Glo Step 1: Add 5 µL of ADP-Glo™ Reagent . Incubate 40 min at RT. (Stops the reaction and depletes remaining ATP).

-

ADP-Glo Step 2: Add 10 µL of Kinase Detection Reagent . Incubate 30 min at RT. (Converts generated ADP back to ATP -> Luciferase -> Light).

-

Detection: Read Luminescence on a plate reader (e.g., EnVision or GloMax).

Data Analysis

-

Calculate % Inhibition:

-

Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine IC50.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Synthetic Yield (Step 3) | Catalyst poisoning or poor CO insertion. | Switch to CO gas balloon instead of Mo(CO)₆; Ensure thorough degassing of toluene. |

| High Assay Background | ATP contamination or incomplete depletion. | Ensure ADP-Glo Reagent incubation time is at least 40 mins.[8][9] Use "Ultra Pure" ATP provided in the kit.[8] |

| Z-Factor < 0.5 | Pipetting error or enzyme instability. | Keep ACC enzyme on ice until dilution; Use automated liquid handling for 384-well plates. |

| Poor Solubility | Flat aromatic stacking (Isoquinoline). | Introduce spiro-cycles or Fsp³ carbons at C1/C3 positions to disrupt planarity. |

References

-

Huard, K., et al. (2020).[10] "Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting." Journal of Medicinal Chemistry. (Describes the design of PF-05221304 and the structural logic of ACC inhibition).

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (The industry-standard protocol for measuring kinase and carboxylase activity via ADP detection).

-

Harriman, G., et al. (2016). "Acetyl-CoA Carboxylase Inhibition by ND-630 Modulates Hepatic Fatty Acid Synthesis." PNAS.

-

Koubachi, J., et al. (2019). "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Future Medicinal Chemistry. (Review of synthetic methodologies for isoquinoline scaffolds).

-

BPS Bioscience. "Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit Protocol." (Detailed reagent setup for ACC assays).

Sources

- 1. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. carnabio.com [carnabio.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1-Chloroisoquinoline Suzuki Coupling

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 1-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling this challenging heterocyclic halide. As an electron-deficient N-heterocyclic chloride, 1-chloroisoquinoline presents unique hurdles, including slow oxidative addition and potential catalyst deactivation.[1][2] This document provides in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to help you achieve higher yields and cleaner reaction profiles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the Suzuki coupling of 1-chloroisoquinoline in a direct question-and-answer format.

Q1: My reaction has a low yield or has not worked at all. Where do I start troubleshooting?

A: Low or no conversion is a common issue that can typically be traced back to fundamental reaction parameters or reagent quality.[3]

-

Reagent Integrity:

-

Boronic Acid/Ester: Boronic acids can degrade over time through polymerization or protodeboronation.[4] Use a fresh, high-purity batch or consider more stable alternatives like pinacol esters or MIDA boronates.[5][6]

-

Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade with age or improper storage. Use a freshly opened catalyst or, preferably, a modern, air-stable palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) that efficiently generates the active Pd(0) species in situ.[5][6]

-

Base and Solvent Purity: Ensure your base is anhydrous and your solvent is thoroughly degassed. Oxygen can irreversibly deactivate the Pd(0) catalyst and oxidize phosphine ligands, leading to catalyst death and side reactions like homocoupling.[3][5]

-

-

Reaction Atmosphere:

-

Anaerobic Conditions: The Suzuki coupling is highly sensitive to oxygen.[3] Ensure your reaction vessel and solvents are rigorously purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Techniques like freeze-pump-thaw cycles or sparging the solvent with inert gas for 15-30 minutes are critical.[3]

-

Q2: I'm observing a significant amount of isoquinoline as a byproduct. What is this, and how can I prevent it?

A: The formation of isoquinoline is due to a dehalogenation side reaction, where the chlorine atom is replaced by a hydrogen.[7] This is a major yield-reducing pathway, particularly with electron-deficient N-heterocyclic halides.[7]

-

Mechanism: Dehalogenation occurs via a palladium-hydride (Pd-H) intermediate. This species can be generated from various sources in the reaction mixture, including the base (e.g., alkoxides), solvent (e.g., alcohols), or trace amounts of water.[7]

-

Mitigation Strategies:

-

Base Selection: Avoid strong alkoxide bases (e.g., NaOEt, KOtBu) which are known hydride donors.[8] Switch to weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), which are less prone to generating Pd-H species.[5][8]

-

Solvent Choice: Use anhydrous aprotic solvents like dioxane, toluene, or THF. Avoid alcohol-based solvents if dehalogenation is a significant issue.

-

Temperature Control: High temperatures can accelerate dehalogenation.[8] Try running the reaction at a lower temperature (e.g., 80°C instead of 110°C), which may require a more active catalyst system to maintain a reasonable reaction rate.[5]

-

Q3: My starting material is consumed, but the yield is still low, and I see significant homocoupling of my boronic acid. How can I fix this?